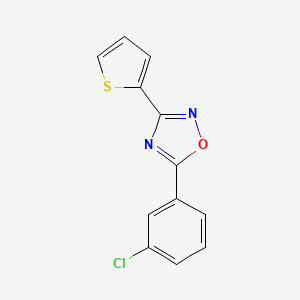

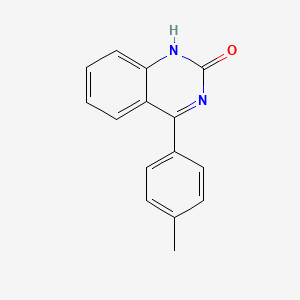

5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including structures similar to “5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole,” involves strategies like cyclization of hydrazides in the presence of phosphorus oxychloride under microwave irradiation, offering advantages such as high yield and simple work-up procedures (Li Zheng, 2004). Another approach includes electrochemical synthesis, which allows for the generation of these derivatives under mild conditions, showcasing the versatility and efficiency of modern synthetic methodologies.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Several oxadiazole derivatives, including those structurally similar to 5-(3-chlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their anti-inflammatory properties. Compounds have shown promising anti-inflammatory activity in models like carrageenan-induced edema in rat paw, highlighting their potential as therapeutic agents against inflammation-related disorders (Koksal et al., 2008).

Antimicrobial and Thermal Properties

Oxadiazole derivatives have been synthesized to evaluate their antibacterial and thermal properties. Studies have indicated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, thermal stability and melting points of these compounds have been assessed, showing their stability and potential application in developing new antibacterial agents (Arora et al., 2012).

Antithrombotic and Molecular Docking Studies

Research has also explored the antithrombotic properties and molecular docking studies of oxadiazole derivatives. These studies have demonstrated significant anti-inflammatory and antithrombotic effects in vivo, suggesting the potential for development into pharmaceutical products aimed at treating conditions associated with inflammation and thrombosis (Basra et al., 2019).

Synthesis Techniques and Conjugation Studies

Efficient synthesis techniques for oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker have been reported. These studies not only provide insights into novel synthesis methodologies but also open up possibilities for the creation of compounds with enhanced properties for various applications (Kudelko & Jasiak, 2013).

Antimicrobial, Hemolytic, and Thrombolytic Activity

Novel oxadiazole derivatives have shown excellent to moderate antibacterial activity, alongside very good thrombolytic activity. These findings suggest their utility in developing new treatments for cardiovascular diseases and infections, underscoring the versatile therapeutic potential of oxadiazole compounds (Aziz-Ur-Rehman et al., 2020).

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-9-4-1-3-8(7-9)12-14-11(15-16-12)10-5-2-6-17-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANWKFNRADFKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)